2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine
Description
Properties
Molecular Formula |
C11H17N3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C11H17N3S/c1-5-13-11(14-6-1)15-9-4-10-2-7-12-8-3-10/h1,5-6,10,12H,2-4,7-9H2 |
InChI Key |
YCYWHOHINUYDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on Halogenated Pyrimidines
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) + 2-(Piperidin-4-yl)ethyl thiolate → 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine
Preparation of the thiolate nucleophile:
Piperidin-4-yl-ethyl thiol is generated by reacting piperidin-4-yl-ethylamine with a sulfur donor, such as thiourea or Lawesson’s reagent, under reflux in ethanol or acetonitrile.Substitution reaction:
The thiolate is then reacted with halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) under reflux conditions, often in the presence of a base like potassium carbonate or sodium hydride, to displace the halogen and form the sulfanyl linkage.
Data Table 1: Typical Reaction Conditions
| Step | Reagents | Solvent | Catalyst/Base | Temperature | Yield (%) | References |
|---|---|---|---|---|---|---|
| 1 | Piperidin-4-yl-ethyl thiol | Ethanol | K2CO3 | Reflux | 70-85 | , |
| 2 | Halogenated pyrimidine | Acetonitrile | - | Reflux | - |
Synthesis via Copper-Catalyzed Coupling (Click Chemistry)
Recent advances involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) or similar coupling reactions to attach the piperidin-4-yl-ethyl fragment to pyrimidine derivatives bearing suitable functional groups.
Pyrimidine derivative with terminal alkyne + 2-(Piperidin-4-yl)ethyl azide → 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine
- Synthesize the pyrimidine with an alkyne substituent.
- React with azide-functionalized piperidin-4-yl-ethyl compound under Cu(I) catalysis in tert-butanol/water mixture.
- Purify via chromatography.
Data Table 2: Copper-Catalyzed Coupling Parameters
| Reagents | Catalyst | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Alkyne pyrimidine + Azide | CuI | Tert-butanol/water | Room temp to 50°C | 65-80 | , |
Condensation of Pyrimidine Precursors with Ethylene Diamine Derivatives
An alternative approach involves the condensation of 2,4-dichloropyrimidine with ethylene diamine derivatives, followed by sulfide formation.
2,4-Dichloropyrimidine + 2-(Piperidin-4-yl)ethylamine → Intermediate pyrimidine derivative → Sulfide formation
- React 2,4-dichloropyrimidine with 2-(piperidin-4-yl)ethylamine under reflux in ethanol with potassium carbonate.
- Isolate the intermediate.
- Introduce sulfur via Lawesson’s reagent or thiourea to form the sulfanyl linkage.
Data Table 3: Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | Ethanol | Reflux | 60-75 | , |
| 2 | Sulfur source (Lawesson’s reagent) | Toluene | Reflux | 55-70 |
Catalytic and Heterogeneous Methods
Recent research emphasizes the use of heterogeneous catalysts to improve efficiency and environmental compatibility:
- Silica sulfuric acid catalysis for nucleophilic substitution reactions.
- CuY-Zeolite catalysis for coupling reactions, leading to higher yields and cleaner products.
- Use of silica sulfuric acid under conventional heating conditions can increase yields by 10-15% compared to traditional methods.
- Heterogeneous catalysis reduces reaction time and simplifies purification, aligning with green chemistry principles.
Data Table 4: Catalyst Comparison
Recent Research Discoveries and Innovations
Microwave-Assisted Synthesis:
Microwave irradiation accelerates reaction times by factors of 2-3, with yields exceeding 85%. This method is particularly effective for sulfanyl pyrimidine derivatives.Green Chemistry Approaches:
Use of water or ethanol as solvents, combined with heterogeneous catalysts, reduces hazardous waste and improves sustainability.Flow Chemistry Techniques:
Continuous flow reactors enable scalable synthesis with consistent quality, important for pharmaceutical manufacturing.
Summary of Key Data and Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Physicochemical Properties
- Solubility : Sulfonyl-containing analogs (e.g., ) exhibit higher aqueous solubility than sulfanyl derivatives due to increased polarity.
- Lipophilicity : Ethyl acetate substituents () introduce ester groups, balancing lipophilicity for membrane permeability.
- Hydrogen Bonding: Amino groups () enhance hydrogen-bond donor capacity, favoring interactions with biological targets like kinases.
Biological Activity
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrimidine ring and a piperidine moiety linked through a sulfanyl group. This compound has been studied for its potential biological activities, particularly in the context of drug development. The presence of both the sulfanyl group and the piperidine ring enhances its chemical reactivity and biological activity, making it a versatile scaffold for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is C12H16N2S, with a molecular weight of approximately 224.34 g/mol. The compound's structure allows for interactions with various biological targets, including receptors and enzymes involved in critical cellular processes.
Research indicates that the mechanism of action for 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine likely involves interactions with specific molecular targets. The piperidine ring may facilitate binding through hydrogen bonding and other interactions, enhancing its potential as a therapeutic agent. Studies have suggested that this compound can modulate biological pathways effectively, making it a candidate for further investigation in drug discovery.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds structurally similar to 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine. For instance, derivatives containing piperidine moieties have shown significant effects on blood glucose levels in diabetic models, suggesting a possible role in managing diabetes through enzyme inhibition or receptor modulation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key metabolic enzymes. In vitro studies demonstrated that it could inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in various neurological disorders. The inhibition levels were comparable to standard compounds used in clinical settings, indicating a promising therapeutic profile .
Case Studies
- Antidiabetic Effects : A study conducted on piperidine derivatives revealed that compounds similar to 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine exhibited significant reductions in blood glucose levels in diabetic mice models when combined with standard treatments like metformin. This suggests potential synergistic effects that could enhance therapeutic outcomes in diabetes management .
- Neurological Applications : Research has shown that derivatives of this compound can effectively inhibit AChE, making them candidates for treating Alzheimer's disease and other cognitive disorders. The ability to modulate neurotransmitter levels through enzyme inhibition is crucial for developing effective treatments for these conditions.
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(Piperidin-4-yl)pyrimidine dihydrochloride | Contains a piperidine ring and pyrimidine core | Moderate AChE inhibition |
| 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine | Similar structure but with a methyl group on the pyrimidine | Enhanced metabolic enzyme inhibition |
| 1-Methyl-4-(4-piperidinyl)-2,3-piperazinedione | Features a piperidine structure but lacks the sulfanyl linkage | Low cytotoxicity; potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
